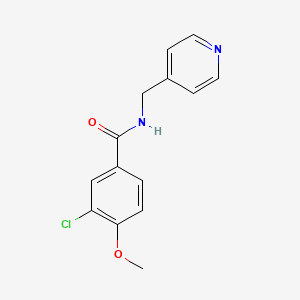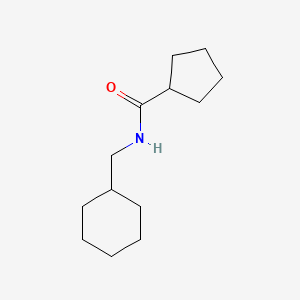![molecular formula C13H18N2O3 B5285510 methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B5285510.png)
methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methyl group, and a propylamino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as hydroxide ions, leading to the formation of carboxylate salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Hydroxide ions, aqueous or alcoholic solutions, reflux conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Carboxylate salts.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The propylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: Similar structure but lacks the propylamino carbonyl group.
Methyl 4-methylbenzoate: Similar ester group but lacks the amino and carbonyl functionalities.
Methyl 4-{[(phenoxycarbonyl)amino]benzoate}: Contains a phenoxycarbonyl group instead of a propylamino carbonyl group.
Uniqueness: Methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate is unique due to the presence of the propylamino carbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-(propylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-7-14-13(17)15-11-8-10(12(16)18-3)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVTXAYZDSKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(heptylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5285430.png)
![2-[4-(2-amino-6-methyl-4-pyrimidinyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5285436.png)

![5-[(2E)-2-butan-2-ylidenehydrazinyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5285457.png)
![4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5285475.png)
![3-[(3,4-Dimethoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5285483.png)

![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-quinoxalin-2-ylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5285494.png)
![1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5285500.png)
![2-[5-[3-(1H-imidazol-2-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5285504.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}nicotinamide](/img/structure/B5285517.png)
![3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5285528.png)
![2-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5285532.png)
![N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5285536.png)
